REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Br:8])[CH:3]=1.C([O-])(=O)C.[Na+].[I:14]Cl>C(O)(=O)C.C(OCC)(=O)C.ClCCl>[Br:8][C:4]1[CH:3]=[C:2]([NH2:1])[C:7]([I:14])=[CH:6][N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1)Br
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
82 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the acetic acid was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (500 mL) and ethyl acetate (550 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous was again extracted with ethyl acetate (300 mL) The combined extracts
|
Type
|
WASH
|
Details
|
were washed twice with 10% sodium carbonate solution (600, 300 mL), with 10% sodium thiosulfate solution (200 mL), with water and with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
This gave 40.3 g of a crude product mix
|
Type
|
CUSTOM
|
Details
|
This was combined with the crude product from a reaction on 7.5 g of 4-amino-2-bromopyridine for purification
|
Type
|
WASH
|
Details
|
The column was eluted with 5% ethyl acetate in dichloromethane, with 10% ethyl acetate in dichloromethane and with 20% ethyl acetate in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C(=C1)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |